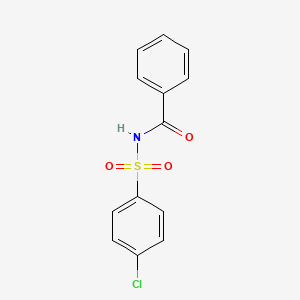

N-(4-chlorophenyl)sulfonylbenzamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVKGFNBMCHZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301543 | |

| Record name | N-(4-chlorophenyl)sulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834170 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14067-98-2 | |

| Record name | NSC144078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-chlorophenyl)sulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation of 4-Chloroaniline Derivatives

The foundational step involves synthesizing 4-chlorobenzenesulfonyl chloride, a key intermediate. Industrially, this is achieved via chlorosulfonation of chlorobenzene using chlorosulfonic acid under controlled conditions. Subsequent reaction with benzamide precursors yields the target compound.

Reaction Mechanism :

Bases such as triethylamine or pyridine neutralize HCl, driving the reaction to completion.

Optimization Parameters:

Direct Amidation of 4-Chlorobenzenesulfonyl Chloride

This one-pot method combines 4-chlorobenzenesulfonyl chloride with benzamide in aqueous-organic biphasic systems.

Procedure :

-

Dissolve benzamide in acetone.

-

Add 4-chlorobenzenesulfonyl chloride dropwise at 0°C.

-

Introduce aqueous NaOH to maintain pH 8–9.

-

Extract with ethyl acetate, dry (Na₂SO₄), and concentrate.

Advantages :

-

Reduced byproduct formation (e.g., 4,4'-dichlorodiphenyl sulfone).

-

Scalable to continuous flow reactors for industrial production.

Industrial-Scale Production Methods

Wastewater-Free Synthesis

A patented eco-friendly process eliminates wastewater by integrating reaction steps:

-

Sulfonamide Formation : React 4-chlorobenzenesulfonyl chloride with benzamide in ammonia-saturated ethanol.

-

Filtration : Remove insoluble byproducts (e.g., dichlorodiphenyl sulfone) via hot filtration.

-

Acidification : Precipitate the product using HCl, achieving 90.9% yield.

Table 1 : Key Industrial Process Parameters

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonylation | 0–5°C, Et₃N, CH₂Cl₂ | 89 | 95 |

| Filtration | 60–70°C, H₂O | — | 99 |

| Acidification | pH 5–6, 20–25°C | 90.9 | 98 |

Alkaline Sulfite-Mediated Synthesis

This method converts 4-chlorobenzenesulfonyl chloride to sulfinates, which are alkylated to form sulfones:

-

Sulfinate Formation :

-

Alkylation : React sulfinate with benzoyl chloride:

Yield : 82.2% after acidification and cooling.

Purification and Characterization

Crystallization Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.2–8.1 (m, 9H, Ar-H), 10.2 (s, 1H, NH).

-

IR (KBr) : 1350 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym), 1650 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Methods

Table 2 : Method Efficiency Comparison

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Direct Amidation | 89 | High | Moderate |

| Wastewater-Free | 90.9 | Industrial | Low |

| Sulfinate Alkylation | 82.2 | Medium | Low |

The wastewater-free method excels in yield and ecological safety, making it preferable for large-scale production.

Challenges and Solutions

Byproduct Management

Moisture Sensitivity

-

Handling : Use anhydrous solvents and nitrogen atmospheres during sulfonylation.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)sulfonylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzamides and sulfonamides.

Scientific Research Applications

N-(4-chlorophenyl)sulfonylbenzamide is utilized in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)sulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Analogs

The nature and position of halogen substituents significantly influence bioactivity. For example, N-(4-halophenyl)maleimide derivatives (Table 1) were evaluated for inhibitory potency against monoacylglycerol lipase (MGL):

| Compound | Substituent | IC₅₀ (μM) | Reference |

|---|---|---|---|

| N-(4-fluorophenyl)maleimide | F | 5.18 | |

| N-(4-chlorophenyl)maleimide | Cl | 7.24 | |

| N-(4-bromophenyl)maleimide | Br | 4.37 | |

| N-(4-iodophenyl)maleimide | I | 4.34 |

Despite similar steric bulk, bromine and iodine substituents conferred higher potency than chlorine or fluorine, likely due to enhanced lipophilicity or electronic effects .

Heterocyclic Derivatives

Incorporation of heterocycles often enhances bioactivity. For example:

- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide exhibited insecticidal activity against Aphis craccivora with efficacy surpassing acetamiprid, a commercial insecticide .

- N-(4-chlorophenyl)maleimide-substituted ethanoanthracenes (Series 25a–25q) showed antiproliferative effects in the HG-3 cell line. The 2-pyridyl-substituted derivative (25n) reduced cell viability to 2% at 10 μM, highlighting the critical role of heterocyclic substituents .

Enzyme Inhibitors

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)benzamide derivatives (5a–5v) were screened for α-glucosidase and α-amylase inhibition (Table 2):

| Compound | R Group | α-Glucosidase IC₅₀ (μM) | α-Amylase IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 5o | 2-methyl-5-nitrophenyl | 12.3 ± 0.2 | 14.7 ± 0.1 | |

| 5v | 4-fluorophenyl | 35.6 ± 0.4 | 41.2 ± 0.3 |

The nitro group in 5o enhanced inhibition, likely through improved electron-withdrawing effects or binding interactions .

BCL-2 Inhibitors

The 4-chlorophenyl moiety is a key pharmacophore in BCL-2 inhibitors such as ABT-199 , which incorporates a 4-chlorophenyl group to enhance binding affinity . This underscores the scaffold's versatility in targeting apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)sulfonylbenzamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling 4-chlorophenylsulfonyl chloride with benzamide derivatives under nucleophilic acyl substitution. Key steps include:

- Solvent selection : Dichloromethane or dimethylformamide (DMF) for solubility and reactivity .

- Base choice : Triethylamine or sodium bicarbonate to neutralize HCl byproducts .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions .

- Validation : Purity is confirmed via HPLC (>95%) and NMR (absence of unreacted starting materials) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies sulfonyl and benzamide moieties (e.g., sulfonyl protons at δ 7.8–8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 324.05) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–S–O bond angles ≈ 105–110°) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- In vitro assays :

- Antimicrobial : Broth microdilution against E. coli or C. albicans (MIC values) .

- Enzyme inhibition : Fluorescence-based assays for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

- Controls : Include positive controls (e.g., sulfamethoxazole) and solvent-only blanks .

Advanced Research Questions

Q. How do structural modifications of this compound affect its biological target affinity?

- Structure-Activity Relationship (SAR) Strategies :

- Halogen substitution : Replacing 4-Cl with F or Br alters electron-withdrawing effects and target binding .

- Sulfonyl group tuning : Methylsulfonyl vs. phenylsulfonyl groups impact solubility and membrane permeability .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies .

Q. What experimental approaches resolve contradictions in reported biological activities of sulfonylbenzamide derivatives?

- Orthogonal assays : Validate enzyme inhibition using both fluorescence quenching and calorimetry (ITC) .

- Batch variability analysis : Compare synthetic batches via LC-MS to rule out impurity-driven discrepancies .

- Meta-analysis : Cross-reference PubChem bioactivity data (e.g., IC₅₀ variability across cell lines) .

Q. How can this compound be functionalized for material science applications?

- Polymer composites : Incorporate into polyamide matrices via in-situ polymerization to enhance thermal stability (TGA analysis) .

- Electroluminescent materials : Modify the benzamide core with π-conjugated systems for OLED applications (e.g., λem = 450–500 nm) .

Key Considerations for Researchers

- Contradictory data : Address variability in enzyme inhibition assays by standardizing buffer pH and ionic strength .

- Scalability : Pilot-scale synthesis (10–100 g) requires solvent recycling to reduce costs (e.g., DCM recovery) .

- Toxicity screening : Prioritize in vitro cytotoxicity (e.g., HepG2 cells) before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.